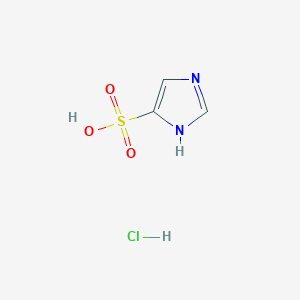

1H-imidazole-4-sulfonic acid hydrochloride

Description

Historical Context of Imidazole Derivatives in Organic Chemistry

The historical development of imidazole derivatives traces back to the mid-19th century when imidazole was first reported in 1858 by the German chemist Heinrich Debus, although various imidazole derivatives had been discovered as early as the 1840s. Debus demonstrated that glyoxal, formaldehyde, and ammonia condense to form imidazole, which was originally named glyoxaline. The name "imidazole" was subsequently coined in 1887 by the German chemist Arthur Rudolf Hantzsch. This foundational work established the basis for understanding the chemical behavior and synthetic potential of the imidazole ring system.

Throughout the late 19th and early 20th centuries, researchers began to recognize the importance of imidazole derivatives in biological systems. The discovery that many natural products, especially alkaloids, contain the imidazole ring led to increased interest in these compounds. Scientists found that the 1,3-diazole ring system is present in important biological building blocks, such as histidine and the related hormone histamine. This biological significance drove further research into the synthesis and functionalization of imidazole derivatives.

The development of synthetic methodologies for imidazole derivatives has evolved significantly since Debus's original work. Modern synthetic approaches have expanded to include multicomponent reactions, condensation reactions, and various catalytic processes. These advances have enabled the preparation of highly substituted imidazole derivatives with precise control over functional group placement and stereochemistry. The versatility of imidazole chemistry has made it a cornerstone of heterocyclic chemistry, with applications spanning from pharmaceutical development to materials science.

The introduction of sulfonic acid functionalization to imidazole derivatives represents a more recent development in this field. This functionalization strategy has been driven by the need for compounds with enhanced acidity, improved solubility, and increased stability. The combination of imidazole with sulfonic acid groups has opened new avenues for catalyst development and has provided access to compounds with unique physicochemical properties that are valuable in both academic research and industrial applications.

Structural Significance of Sulfonic Acid Functionalization on Heterocyclic Cores

Sulfonic acid functionalization of heterocyclic cores represents a fundamental strategy in modern organic chemistry for modifying the chemical and physical properties of aromatic compounds. The incorporation of sulfonic acid groups into heterocyclic systems such as imidazole creates materials with enhanced acidity, improved water solubility, and unique catalytic properties. Sulfonic acid-functionalized inorganic materials have demonstrated excellent catalytic activity and can promote several acid-catalyzed reactions such as esterification, transesterifications, acetylation, hydrolysis, alkylation, hydration, and dehydration.

The sulfonic acid functional group (-SO3H) is known for its strong acidic character, with typical acid strength values significantly higher than carboxylic acids. When attached to heterocyclic cores like imidazole, the sulfonic acid group can dramatically alter the electronic properties of the ring system. This modification affects both the reactivity of the heterocycle and its interactions with other molecules. Research has shown that sulfonic acid functionalization can enhance the stability of heterocyclic compounds under various reaction conditions while maintaining their inherent chemical reactivity.

In the context of mesoporous silica materials, sulfonic acid functionalization has been extensively studied for catalytic applications. The research demonstrates that sulfonic acid-functionalized mesoporous silica catalysts with different morphologies exhibit varying catalytic activities. The shape of catalyst particles plays an important role in their activity, with sulfonated cubic-shaped mesoporous silica showing better activity compared to spherical-shaped silica catalysts. These findings highlight the importance of both chemical functionalization and physical structure in determining the performance of sulfonic acid-functionalized materials.

The incorporation of sulfonic acid groups into heterocyclic systems also affects their interaction with polar solvents, particularly water. Studies have shown that sulfonic acid functionalization significantly increases the hydrophilicity of organic compounds, leading to enhanced water solubility and improved dissolution characteristics. This property is particularly valuable in applications where water compatibility is essential, such as in biological systems or environmentally friendly chemical processes.

| Property | Effect of Sulfonic Acid Functionalization |

|---|---|

| Acidity | Significantly increased acid strength |

| Water Solubility | Dramatically enhanced hydrophilicity |

| Thermal Stability | Improved stability under reaction conditions |

| Catalytic Activity | Enhanced performance in acid-catalyzed reactions |

| Electronic Properties | Modified electron distribution in aromatic systems |

Role of Hydrochloride Salts in Enhancing Compound Stability and Solubility

The formation of hydrochloride salts represents a well-established pharmaceutical and chemical strategy for improving the physicochemical properties of organic compounds, particularly those containing basic nitrogen atoms. Hydrochloride salt formation can significantly enhance water solubility, stability, and handling characteristics of organic molecules. Research has demonstrated that approximately thirteen-fold improvement in water solubility can be observed for salt forms compared to their free base counterparts.

In the case of compounds containing imidazole rings, the formation of hydrochloride salts takes advantage of the basic nature of the imidazole nitrogen atoms. Imidazole has a conjugate acid with a pKa of approximately 7, making it approximately sixty times more basic than pyridine. This basicity allows imidazole-containing compounds to readily form stable crystalline salts with strong acids such as hydrochloric acid. The protonation typically occurs at the nitrogen atom, resulting in the formation of imidazolium salts that exhibit enhanced stability and improved handling properties.

Studies examining the solubility profiles of hydrochloride salts have revealed important insights into their behavior under different conditions. The aqueous solubility of hydrochloride salts typically shows strong pH dependence, with excellent solubility observed at lower pH values and decreased solubility at neutral pH. For example, research has shown that the highest solubility of certain imidazole-based hydrochloride salts occurs at pH 1, while the lowest solubility is observed at pH 7. This pH-solubility behavior is attributed to the protonation of imidazole nitrogen atoms under acidic conditions.

The kinetic solubility assessment of hydrochloride salts has demonstrated their ability to maintain supersaturation states in aqueous solutions for extended periods. Hydrochloride salts have been found to remain in solution for longer periods compared to their free base forms, effectively inhibiting crystallization through what is known as the "parachute effect." This property is particularly valuable in applications where sustained solubility is required, as the high apparent solubility can improve absorption and distribution characteristics.

The partition coefficient data for hydrochloride salts further illustrates their enhanced hydrophilic character compared to free base forms. Research has shown that salt formation increases water solubility while decreasing lipophilicity, as expected from the introduction of ionic character to the molecule. The logarithm of the partition coefficient values for hydrochloride salts typically indicates a more hydrophilic nature compared to the corresponding free bases, which is consistent with improved water solubility data.

| Parameter | Free Base | Hydrochloride Salt | Improvement Factor |

|---|---|---|---|

| Water Solubility (μg/mL) | 467.5 ± 1 | 5563 ± 15 | ~13-fold |

| Log P Value | 1.763 ± 0.12 | 0.53 ± 0.06 | Increased hydrophilicity |

| pH Stability Range | Limited | Extended (pH 1-9) | Enhanced |

| Crystallization Inhibition | Low | High | Sustained supersaturation |

Properties

IUPAC Name |

1H-imidazole-5-sulfonic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O3S.ClH/c6-9(7,8)3-1-4-2-5-3;/h1-2H,(H,4,5)(H,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWDDQLLGMFOEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)S(=O)(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of Imidazole Derivatives

A classical approach to preparing 1H-imidazole-4-sulfonic acid hydrochloride involves the direct sulfonation of imidazole or substituted imidazoles. The sulfonic acid group is introduced typically via electrophilic aromatic substitution using sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions.

- Reaction Conditions : Sulfonation is usually performed in solvents like sulfuric acid or chlorosulfonic acid at elevated temperatures (60–100 °C).

- Mechanism : The electrophilic sulfonyl species attacks the electron-rich imidazole ring preferentially at the 4-position due to electronic and steric factors.

- Post-reaction processing : The crude sulfonic acid is converted into its hydrochloride salt by treatment with hydrochloric acid and subsequent crystallization.

This method is straightforward but requires careful control to avoid over-sulfonation or ring degradation.

Oxidation of 2-Sulfhydryl-4-imidazole Derivatives (Patent CN102643237A)

A more modern and efficient method is described in patent CN102643237A, which outlines a multi-step synthesis starting from 2-sulfhydryl-4-imidazole derivatives:

| Step | Description | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of 2-sulfhydryl-4-imidazole-ethyl formate | Reaction of acetyl glycine ethyl ester with alkaline solution and ethyl formate in solvents such as methanol, ethanol, or THF; temperature controlled | Formation of 2-sulfhydryl-4-imidazole-ethyl formate intermediate |

| 2 | Oxidation to 1H-imidazole-4-ethyl formate | Treatment with 30% hydrogen peroxide and catalyst at 60–100 °C | Conversion of sulfhydryl to sulfonic acid ester |

| 3 | Hydrolysis to 1H-imidazole-4-formic acid | Reaction with 50–55% alkaline solution at 25–50 °C, followed by acidification to pH 1–2 | Formation of 1H-imidazole-4-formic acid |

| 4 | Conversion to hydrochloride salt | Acidification and recrystallization | Pure 1H-imidazole-4-sulfonic acid hydrochloride |

- Solvent versatility : The method allows using various solvents such as alcohols, ethers, ketones, and chlorinated solvents, providing flexibility in process design.

- Catalyst and oxidant ratios : Precise control of hydrogen peroxide and catalyst ratios (1.5–2.0:1 and 0.05–0.10:1, respectively) is critical for efficient oxidation.

- Advantages : This method offers high purity and yield with controllable reaction parameters and is scalable for industrial production.

Cyclization and Condensation Routes (Related Imidazole Syntheses)

Recent literature on imidazole synthesis (RSC Advances, 2020) highlights advanced cyclization strategies that could be adapted for sulfonic acid derivatives:

- Condensation of aldehydes and dicarbonyl compounds : This approach generates substituted imidazoles with functional groups at the 4-position.

- Nucleophilic addition and cyclodehydration : Formation of 1-hydroxyimidazole intermediates that can be converted to imidazole sulfonic acids by further functional group transformation.

- While these methods are primarily focused on imidazole ring construction, they provide a framework for introducing sulfonic acid groups at specific positions through post-synthetic modifications.

Analytical and Structural Confirmation

The preparation of 1H-imidazole-4-sulfonic acid hydrochloride is confirmed by:

- Spectroscopic methods : IR spectroscopy shows characteristic sulfonic acid S=O stretches; NMR confirms substitution patterns on the imidazole ring.

- Crystallographic studies : X-ray diffraction can verify the hydrochloride salt formation and molecular structure.

- Purity assessment : Recrystallization and pH adjustment ensure high purity suitable for pharmaceutical or chemical applications.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Sulfonation | Imidazole | Sulfur trioxide, chlorosulfonic acid | 60–100 °C, acidic medium | Simple, direct | Risk of over-sulfonation, harsh conditions |

| Oxidation of 2-Sulfhydryl Derivatives (Patent CN102643237A) | 2-sulfhydryl-4-imidazole-ethyl formate | H2O2, catalyst, alkaline and acidic solutions | Mild temperatures (25–100 °C), various solvents | High purity, scalable, controlled | Multi-step, requires intermediate isolation |

| Cyclization and Condensation | Aldehydes, dicarbonyls | Various nucleophiles | Multi-step, controlled | Versatile for substituted imidazoles | Indirect for sulfonic acid derivatives |

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-4-sulfonic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

Substitution: The sulfonic acid group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Chemical Properties and Structure

1H-imidazole-4-sulfonic acid hydrochloride has the molecular formula C₃H₄ClN₃O₃S and a molecular weight of approximately 184.6 g/mol. The compound features a five-membered aromatic heterocyclic ring containing two nitrogen atoms, which enhances its solubility and reactivity. The sulfonic acid group at position 4 contributes to its acidic properties, making it a candidate for various chemical reactions.

Biological Applications

1H-imidazole-4-sulfonic acid hydrochloride exhibits significant biological activities, making it a subject of interest in pharmacological research:

- Antimicrobial and Antifungal Properties : The compound has been studied for its ability to inhibit the growth of various microorganisms. Its interaction with biological systems may influence enzyme activity and cellular processes, suggesting potential therapeutic applications.

- Protein-Ligand Interactions : Due to the presence of the imidazole group, this compound can be utilized in studies aimed at understanding protein-ligand interactions. Such investigations are critical for drug design and development.

- Buffering Agent : The imidazole moiety serves as an effective buffering agent in biochemical assays, maintaining pH levels conducive to various enzymatic reactions .

Chemical Synthesis and Catalysis

The sulfonic acid group in 1H-imidazole-4-sulfonic acid hydrochloride allows it to function as an acid catalyst in organic synthesis. This property is particularly useful in reactions requiring controlled acidity, such as esterification or condensation reactions. The compound's ability to facilitate these reactions can lead to the synthesis of more complex molecules.

Material Science Applications

The unique properties of 1H-imidazole-4-sulfonic acid hydrochloride have led to its exploration in material science:

- Development of Functional Materials : Research indicates that imidazole derivatives can be incorporated into polymers or other materials to impart specific functionalities. This includes applications in sensors, catalysts, and drug delivery systems.

- Coordination Chemistry : The imidazole ring has a high affinity for metal cations, making it useful in coordination chemistry. This characteristic is exploited in techniques such as immobilized metal affinity chromatography (IMAC), where imidazole is used to elute His-tagged proteins from nickel columns .

Case Studies

Several studies highlight the applications of 1H-imidazole-4-sulfonic acid hydrochloride:

- Antiproliferative Activity : A study evaluated the antiproliferative effects of imidazole derivatives against cancer cell lines, demonstrating that compounds containing the imidazole scaffold exhibit significant inhibitory activity against tumor growth .

- Inhibition of Plasmodium : Research on sulfonamide derivatives incorporating imidazole structures showed promising results in inhibiting Plasmodium falciparum, the parasite responsible for malaria. These findings suggest potential for developing new antimalarial drugs .

- Biological Assays : In biochemical assays, 1H-imidazole-4-sulfonic acid hydrochloride has been used as a standard buffer due to its minimal absorbance at protein-relevant wavelengths, facilitating accurate measurements in protein assays .

Mechanism of Action

The mechanism of action of 1H-imidazole-4-sulfonic acid hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in various biochemical reactions, influencing enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features and properties of 1H-imidazole-4-sulfonic acid hydrochloride and related imidazole derivatives:

Key Observations:

Functional Groups Dictate Reactivity :

- The sulfonic acid hydrochloride group in the target compound enhances water solubility and ionic character, making it suitable for aqueous-phase reactions or electrolyte applications. In contrast, sulfonyl chlorides (e.g., 1-methyl and 1-ethyl derivatives) are electrophilic and react with nucleophiles (e.g., amines) to form sulfonamides or sulfonate esters .

- Alkyl-substituted derivatives (e.g., 4,5-dimethylimidazole hydrochloride) exhibit reduced solubility due to hydrophobic methyl groups, favoring organic-phase reactions .

Triphenyl-substituted imidazoles (e.g., 2,4,5-triphenyl-1H-imidazole) are highly aromatic and rigid, often exploited in coordination chemistry or as fluorescent probes .

Applications in Diverse Fields :

- Pharmaceuticals : Sulfonic acid derivatives are intermediates in drug synthesis (e.g., antiviral or antibacterial agents), while sulfonyl chlorides are precursors to sulfonamide drugs .

- Materials Science : Sulfonic acid groups contribute to proton conductivity in polymers for fuel-cell membranes, as seen in hydrated acidic polymers like Nafion .

Biological Activity

1H-imidazole-4-sulfonic acid hydrochloride is a compound of significant interest in biological research due to its diverse applications and biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

1H-imidazole-4-sulfonic acid hydrochloride is a derivative of imidazole, characterized by the presence of a sulfonic acid group. The imidazole ring is known for its role in various biological molecules, including amino acids and enzymes. The compound exhibits solubility in water and is often utilized in biochemical assays due to its buffering capacity.

Biological Significance

Role in Enzyme Activity

Imidazole derivatives, including 1H-imidazole-4-sulfonic acid hydrochloride, are known to participate in enzyme catalysis and metal ion coordination. The imidazole moiety can stabilize transition states during enzymatic reactions, enhancing catalytic efficiency. For instance, histidine, an amino acid containing an imidazole side chain, plays a crucial role in enzyme active sites by coordinating metal ions necessary for catalytic activity .

Buffering Capacity

The compound serves as a buffer in biochemical experiments, maintaining pH levels conducive to various enzymatic reactions. Its effective pH range is typically between 6.2 and 7.8, making it suitable for physiological studies .

1H-imidazole-4-sulfonic acid hydrochloride exerts its biological effects through several mechanisms:

- Antimicrobial Activity : Studies have shown that imidazole derivatives possess antimicrobial properties. For example, compounds similar to 1H-imidazole-4-sulfonic acid have been found to inhibit the growth of various bacteria and fungi .

- Inhibition of Enzymes : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit neutral sphingomyelinase 2 (nSMase2), which is implicated in cellular signaling pathways related to inflammation and cancer .

- Impact on Cellular Metabolism : Research indicates that imidazole derivatives may influence cellular energy metabolism by affecting mitochondrial function and ATP production .

Antimicrobial Efficacy

A study conducted on the antimicrobial activity of various imidazole derivatives highlighted that 1H-imidazole-4-sulfonic acid hydrochloride exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined through standard broth dilution methods, with results summarized in the table below.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1H-Imidazole-4-sulfonic acid HCl | 32 | Staphylococcus aureus |

| 1H-Imidazole-4-sulfonic acid HCl | 64 | Escherichia coli |

| 1H-Imidazole-4-sulfonic acid HCl | 16 | Candida albicans |

Enzyme Inhibition Studies

Inhibitory effects on nSMase2 were evaluated using enzyme assays where varying concentrations of 1H-imidazole-4-sulfonic acid hydrochloride were tested. The results demonstrated a dose-dependent inhibition with an IC50 value of approximately 30 nM, indicating potent inhibitory activity against this enzyme.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 1H-imidazole-4-sulfonic acid hydrochloride?

- Methodology : The synthesis typically involves sulfonation of 1H-imidazole derivatives using chlorosulfonic acid under controlled conditions. For example, 1-methyl-1H-imidazole-4-sulfonyl chloride is synthesized by reacting 1-methylimidazole with chlorosulfonic acid at low temperatures (0–5°C) in an inert atmosphere to prevent side reactions . Post-synthesis, purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt. Key parameters include:

- Temperature : Maintain ≤5°C to avoid decomposition.

- Atmosphere : Use nitrogen or argon to minimize oxidation.

- Workup : Hydrolysis of intermediates in aqueous HCl yields the sulfonic acid hydrochloride.

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic peaks for the imidazole ring (δ 7.5–8.5 ppm) and sulfonic acid group (δ 3.5–4.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 180.61 g/mol for the sulfonyl chloride precursor) .

- HPLC : Reverse-phase HPLC with UV detection (e.g., 207 nm) ensures purity (>95%) and quantifies residual solvents .

- X-ray Crystallography : SHELX software refines crystal structures, particularly for verifying stereochemistry in derivatives .

Q. What are the primary research applications of this compound?

- Applications :

- Pharmaceutical Intermediates : Used to synthesize angiotensin II receptor antagonists (e.g., derivatives with tetrazole moieties) .

- Biomolecule Modification : Sulfonyl chloride derivatives react with amines to form sulfonamides for protein labeling .

- Material Science : Acts as a precursor in proton-conducting polymers for fuel cell membranes .

Advanced Questions

Q. How can researchers address discrepancies in reported reaction yields during sulfonation?

- Methodology : Contradictions often arise from moisture sensitivity or side reactions. Systematic approaches include:

- Parameter Optimization : Vary stoichiometry (1:1.2 imidazole:chlorosulfonic acid) and reaction time (2–6 hrs) .

- Moisture Control : Use anhydrous solvents and molecular sieves.

- Analytical Validation : Employ LC-MS to track by-products (e.g., hydrolyzed sulfonic acids) .

Q. What are the hydrolysis pathways of 1H-imidazole-4-sulfonyl chloride, and how can they be mechanistically studied?

- Methodology : Hydrolysis in aqueous media produces 1H-imidazole-4-sulfonic acid and HCl. To analyze pathways:

- Kinetic Studies : Monitor pH-dependent hydrolysis rates via H NMR or conductometric titration .

- Computational Modeling : Density Functional Theory (DFT) simulations predict transition states and activation energies for hydrolysis steps .

Q. What strategies are effective for functionalizing the sulfonic acid group in targeted drug design?

- Methodology :

- Nucleophilic Substitution : React with amines (e.g., benzylamine) to form sulfonamides under basic conditions (pH 9–10) .

- Cross-Coupling : Use palladium catalysts to introduce aryl/heteroaryl groups at the sulfonic acid position .

- Stability Screening : Assess functionalized derivatives under physiological pH (4–8) using accelerated stability testing .

Q. What safety protocols are essential for handling hazardous by-products during synthesis?

- Methodology :

- Ventilation : Use fume hoods to mitigate HCl gas exposure .

- Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles.

- Waste Disposal : Neutralize acidic by-products with sodium bicarbonate before disposal .

Data Contradiction Analysis

Q. How should conflicting data on thermal stability be resolved?

- Methodology :

- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures across studies (e.g., 150–200°C) .

- Reproducibility Checks : Replicate experiments with controlled humidity (<5% RH) to isolate moisture effects.

- Peer Review : Cross-validate findings with crystallography data (SHELX-refined structures) to rule out polymorphic variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.